molecular formula C9H11NO3 B11763038 Methyl 2-amino-5-hydroxy-3-methylbenzoate

Methyl 2-amino-5-hydroxy-3-methylbenzoate

Cat. No.: B11763038
M. Wt: 181.19 g/mol
InChI Key: XLTWLTKGRWZHJH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-hydroxy-3-methylbenzoate typically involves the esterification of 2-amino-5-hydroxy-3-methylbenzoic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-hydroxy-3-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-5-hydroxy-3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-hydroxy-3-methylbenzoate involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-5-hydroxy-3-methylbenzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 2-amino-5-hydroxy-3-methylbenzoate

InChI

InChI=1S/C9H11NO3/c1-5-3-6(11)4-7(8(5)10)9(12)13-2/h3-4,11H,10H2,1-2H3

InChI Key

XLTWLTKGRWZHJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)C(=O)OC)O

Origin of Product

United States

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